![molecular formula C18H19N3O2 B2835928 (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone CAS No. 2309554-16-1](/img/structure/B2835928.png)
(4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone, also known as CPP-115, is a novel and potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. The inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels in the brain, which has potential therapeutic applications in a variety of neurological disorders.
Wirkmechanismus
(4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA-AT, (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone increases the levels of GABA in the brain, which has a calming effect on the brain and can reduce seizures, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects:
(4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone has been shown to increase the levels of GABA in the brain, which has a variety of effects on neurotransmission and brain function. GABA is the main inhibitory neurotransmitter in the brain and is involved in the regulation of neuronal excitability. By increasing the levels of GABA in the brain, (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone can reduce neuronal excitability and have a calming effect on the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone is its high potency and selectivity for GABA-AT inhibition. This allows for precise modulation of GABA levels in the brain without affecting other neurotransmitter systems. One limitation of (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone. One area of interest is the potential therapeutic applications of (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone in neurological disorders such as epilepsy, anxiety, and addiction. Another area of interest is the development of more soluble analogs of (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone that can be more easily administered in vivo. Additionally, further studies are needed to fully understand the long-term effects of (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone on brain function and to identify any potential side effects or limitations of its use.
Synthesemethoden
(4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone is synthesized by the reaction of 4-cyclobutylidenepiperidine with 5-pyridin-3-yl-1,2-oxazole-3-carboxylic acid, followed by the addition of a methoxy group to the oxazole ring. The synthesis of (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
(4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone has been studied extensively in preclinical models of various neurological disorders, including epilepsy, anxiety, and addiction. In animal models of epilepsy, (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone has been shown to reduce seizures and increase seizure threshold. In animal models of anxiety, (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone has been shown to reduce anxiety-like behavior. In animal models of addiction, (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone has been shown to reduce drug-seeking behavior and prevent relapse.
Eigenschaften
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(21-9-6-14(7-10-21)13-3-1-4-13)16-11-17(23-20-16)15-5-2-8-19-12-15/h2,5,8,11-12H,1,3-4,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLERICNPEGAVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.